4-(Methylamino)hex-3-en-2-one
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Overview
Description
4-(Methylamino)hex-3-en-2-one is an organic compound with the molecular formula C7H13NO It is a derivative of hexenone, featuring a methylamino group attached to the fourth carbon of the hex-3-en-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)hex-3-en-2-one can be achieved through several methods. One common approach involves the reaction of hex-3-en-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Methylamino)hex-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)hex-3-en-2-one involves its interaction with specific molecular targets and pathways The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pent-3-en-2-one: A similar compound with one less carbon in the chain.
4-(Methylamino)but-3-en-2-one: Another related compound with a shorter carbon chain.
Uniqueness
4-(Methylamino)hex-3-en-2-one is unique due to its specific structure and the presence of the methylamino group at the fourth carbon. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-(methylamino)hex-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(8-3)5-6(2)9/h5,8H,4H2,1-3H3 |
InChI Key |
NPUWOSUMTIUJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C)NC |
Origin of Product |
United States |
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